Benzotriazole, diethanolamine salt
CAS No.: 64601-09-8
Cat. No.: VC17600711
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64601-09-8 |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |
| Standard InChI Key | ICMXLULYJOYALF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNN=C2C=C1.C(CO)NCCO |
Introduction
Chemical Identity and Synthesis
Structural Characteristics
Benzotriazole, diethanolamine salt (C₇H₅N₃·C₄H₁₁NO₂) is an ionic complex formed through the proton transfer from benzotriazole to diethanolamine. Benzotriazole itself exists predominantly in the 1H-tautomeric form (99.9% at room temperature) , featuring a fused benzene and triazole ring system. The diethanolamine moiety contributes two ethanol groups and a tertiary ammonium center, which facilitates hydrogen bonding and solubility in aqueous systems.
Synthetic Pathways
The synthesis of benzotriazole, diethanolamine salt typically involves a straightforward acid-base reaction:
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Benzotriazole Synthesis: Benzotriazole is commonly prepared via the cyclization of o-phenylenediamine with sodium nitrite in acetic acid . This method yields high-purity product through spontaneous cyclization of the intermediate diazonium salt .
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Salt Formation: Reacting equimolar amounts of benzotriazole and diethanolamine in a polar solvent (e.g., ethanol or water) under reflux conditions produces the salt. The reaction proceeds via deprotonation of benzotriazole’s NH group (pKa ~8.2) , followed by electrostatic interaction with the diethanolammonium cation.
Physical and Chemical Properties
Solubility and Stability
The diethanolamine salt significantly enhances benzotriazole’s solubility in water and glycol-based solvents, a critical attribute for antifreeze and coolant applications . While pure benzotriazole exhibits limited water solubility (~2 g/L at 25°C) , its salt form achieves complete miscibility in aqueous systems. Thermal stability remains comparable to benzotriazole, with decomposition temperatures exceeding 200°C .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorption bands include N-H stretches at ~3400 cm⁻¹ (benzotriazole) and O-H stretches at ~3200 cm⁻¹ (diethanolamine) .
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the aromatic protons of benzotriazole (δ 7.2–8.1 ppm) and the methylene groups of diethanolamine (δ 3.5–3.7 ppm) .
Table 1: Comparative Properties of Benzotriazole and Its Diethanolamine Salt
| Property | Benzotriazole | Diethanolamine Salt |
|---|---|---|
| Molecular Formula | C₆H₅N₃ | C₇H₅N₃·C₄H₁₁NO₂ |
| Solubility in Water | 2 g/L | >500 g/L |
| Melting Point | 98–100°C | 120–122°C (decomposes) |
| pKa | 8.2 | N/A (salt form) |
Industrial Applications
Corrosion Inhibition
Benzotriazole derivatives are widely recognized for their ability to form protective films on copper surfaces, preventing oxidative degradation . The diethanolamine salt’s improved solubility makes it particularly effective in closed-loop cooling systems, where it chelates metal ions and suppresses galvanic corrosion. Studies on analogous compounds demonstrate corrosion inhibition efficiencies exceeding 90% at concentrations as low as 0.1 mM .
Antifreeze and Coolant Additives
In ethylene glycol-based antifreeze formulations, the salt acts as a multifunctional additive, combining corrosion inhibition with pH buffering due to diethanolamine’s basicity. This dual functionality reduces the need for additional stabilizers, optimizing formulation costs .
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